molecular formula C22H22BrNO3 B2657766 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one CAS No. 848684-78-6

3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one

Cat. No.: B2657766
CAS No.: 848684-78-6
M. Wt: 428.326
InChI Key: MKWUXXVIKFHKLC-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one is a synthetic chromen-4-one derivative supplied as a solid for research purposes. This compound is structurally characterized by a 4-bromophenyl group at the 3-position and a piperidine-substituted methyl group at the 8-position of the chromen-4-one core, a scaffold recognized as a privileged structure in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . Chromen-4-one and chroman-4-one analogs demonstrate a wide spectrum of pharmacological activities in scientific research, with particular significance in anticancer and cytotoxic agent development . The structural features of this compound, including the bromine substituent and the piperidine moiety, are common in drug discovery; the bromophenyl group can enhance molecular interactions and metabolic stability, while the piperidine ring is a frequently employed pharmacophore that can influence a compound's bioavailability and target binding . Research into similar compounds highlights their potential value in probing biological pathways relevant to oncology and other disease areas . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

3-(4-bromophenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrNO3/c1-14-20(15-5-7-16(23)8-6-15)21(26)17-9-10-19(25)18(22(17)27-14)13-24-11-3-2-4-12-24/h5-10,25H,2-4,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWUXXVIKFHKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate acetophenone derivative under basic conditions.

    Hydroxylation: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or hydroxyl radicals.

    Piperidinylmethyl Substitution: The piperidinylmethyl group can be attached through nucleophilic substitution reactions, typically involving the reaction of a piperidine derivative with a suitable leaving group on the chromen-4-one core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential as a pharmacologically active agent, particularly in the following areas:

  • Anti-inflammatory Effects : Studies indicate that it may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Preliminary research suggests that it can inhibit the growth of various cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential use in developing new antimicrobial agents.

Biological Studies

Research has focused on understanding how 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one interacts with biological targets:

  • Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes involved in metabolic pathways, which may lead to therapeutic benefits.
  • Receptor Binding : It has been studied for its binding affinity to various receptors, including those involved in neurotransmission and inflammation.

Materials Science

In addition to its biological applications, this compound is explored for potential uses in materials science:

  • Organic Electronics : Its unique structure allows for investigation as a building block in organic electronic materials.
  • Polymer Development : The compound can serve as an intermediate in synthesizing advanced polymers with desirable properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and piperidinylmethyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The bromophenyl group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural homology with chromen-4-one derivatives modified at positions 2, 3, 7, and 8. Key comparisons include:

Substituent Variations and Physicochemical Properties

Compound Name Position 3 Substituent Position 2 Substituent Position 8 Substituent Key Differences vs. Target Compound Reference
3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methylchromen-2-one 4-chlorophenyl Methyl 4-ethylpiperazinyl Cl (smaller halogen) vs. Br; piperazine vs. piperidine
3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one 4-chlorophenyl Trifluoromethyl 4-methylpiperazinyl CF3 (electron-withdrawing) vs. methyl; piperazine ring
7-hydroxy-8-[(4-(hydroxymethyl)piperidin-1-yl)methyl]-3-(4-methoxyphenyl)-4H-chromen-4-one 4-methoxyphenyl Methyl 4-(hydroxymethyl)piperidinyl OMe (electron-donating) vs. Br; hydroxylated piperidine
3-(2-chlorophenoxy)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one 2-chlorophenoxy Trifluoromethyl 4-ethylpiperazinyl Phenoxy vs. aryl; CF3 enhances lipophilicity
  • Piperidine vs. Piperazine : Piperazine (two nitrogen atoms) introduces additional hydrogen-bonding capacity and higher basicity compared to piperidine (one nitrogen), influencing pharmacokinetics .
  • Electron-Withdrawing Groups : Trifluoromethyl (CF3) at position 2 () lowers electron density in the chromen-4-one core, altering reactivity and binding to targets like enzymes or receptors .

Biological Activity

3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one is a synthetic compound belonging to the chromone class, characterized by a unique structural configuration that includes a bromophenyl group, a hydroxyl group, and a piperidinylmethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, anti-inflammatory, and antioxidant effects.

Structural Features

The molecular formula of the compound is C22H22BrNO, and its structure can be depicted as follows:

3 4 bromophenyl 7 hydroxy 2 methyl 8 piperidin 1 yl methyl 4H chromen 4 one\text{3 4 bromophenyl 7 hydroxy 2 methyl 8 piperidin 1 yl methyl 4H chromen 4 one}

This structure allows for various interactions with biological targets, enhancing its pharmacological profile.

Anticancer Properties

Research indicates that chromone derivatives exhibit significant anticancer activity. Specifically, compounds similar to this compound have been shown to inhibit various cancer cell lines. Studies suggest that the compound may modulate pathways associated with apoptosis and cell proliferation.

Table 1: Anticancer Activity Comparison

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa<10Induction of apoptosis
7-HydroxychromoneA43115Inhibition of Bcl-2
6-Bromo-2-methylchromoneMCF720Cell cycle arrest

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. The hydroxyl group at the 7-position plays a crucial role in enhancing its anti-inflammatory properties by facilitating hydrogen bonding with target proteins involved in inflammatory responses.

Antioxidant Activity

The antioxidant capacity of chromones is well-documented, with evidence suggesting that the presence of the bromophenyl group may enhance radical scavenging activities. This property is particularly important in protecting cells from oxidative stress and related diseases.

Case Studies and Research Findings

  • Cell Viability Assays : In vitro studies conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability compared to control groups. For instance, a study showed an IC50 value of less than 10 µM against HeLa cells, indicating potent anticancer activity.
  • Molecular Docking Studies : Computational analyses have revealed that this compound interacts favorably with key enzymes involved in cancer progression. Docking simulations suggest that it binds effectively to targets such as ATR kinase, which is implicated in DNA repair mechanisms.
  • In Vivo Studies : Preliminary animal studies indicate that administration of the compound results in reduced tumor growth rates in xenograft models, supporting its potential as an effective therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one, and what key intermediates should be prioritized?

Methodological Answer:

  • Core Strategy : Start with 4-bromobenzaldehyde and 5,5-dimethylcyclohexane-1,3-dione via a modified Kostanecki reaction to form the chromen-4-one scaffold .
  • Aminomethylation : Introduce the piperidinylmethyl group at the 8-position using formaldehyde and piperidine under basic conditions (e.g., NaOH in ethanol), as demonstrated in analogous chromene derivatives .
  • Purification : Crystallize the product from ethanol or DMF to obtain high-purity crystals for structural validation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolve the chromenone core and bromophenyl orientation, noting dihedral angles (e.g., 89.2° between chromene and bromophenyl planes) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions, particularly the piperidinylmethyl group (δ ~2.5–3.5 ppm for N–CH2_2 signals) and bromophenyl protons (δ ~7.4–7.6 ppm) .
  • IR Spectroscopy : Identify hydrogen-bonded hydroxyl (7-hydroxy group, ~3200–3500 cm1^{-1}) and carbonyl (chromen-4-one, ~1650 cm1^{-1}) stretches .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases or oxidoreductases using fluorescence-based assays, given structural similarities to chromenone inhibitors .
  • Antimicrobial Activity : Use agar dilution or microbroth dilution assays against Gram-positive/negative strains, referencing protocols for fluorophenyl-chromenone analogs .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How can synthetic yields be optimized for the piperidinylmethyl substitution at the 8-position?

Methodological Answer:

  • Reagent Ratios : Use a 1:1.2 molar ratio of formaldehyde to piperidine to minimize side reactions .
  • Solvent Selection : DMF or ethanol enhances nucleophilicity of the piperidine nitrogen, improving substitution efficiency .
  • Temperature Control : Maintain 60–70°C to balance reaction rate and byproduct formation .

Q. What role does hydrogen bonding play in stabilizing the crystal lattice of this compound?

Methodological Answer:

  • Intramolecular Bonds : The 7-hydroxy group forms an N–H···O hydrogen bond with the piperidinylmethyl nitrogen, creating an S(6) ring motif .
  • Intermolecular Bonds : N–H···O interactions between adjacent molecules generate hexagonal packing parallel to the ab-plane, as seen in XRD studies .
  • Thermal Stability : Hydrogen-bond networks increase melting points (e.g., 195–197°C observed in analogs) .

Q. How can contradictions between XRD and NMR data for substituent conformations be resolved?

Methodological Answer:

  • Dynamic NMR : Perform variable-temperature 1H^1H-NMR to detect rotational barriers in the piperidinylmethyl group .
  • DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental bond angles to identify static vs. dynamic disorder in XRD .
  • Selective Crystallization : Use chiral resolving agents to isolate enantiomers if piperidine conformation causes ambiguity .

Q. What computational approaches are recommended for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with kinase structures (e.g., PDB 1ATP) to map piperidinylmethyl and bromophenyl interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., bromine’s Hammett σp_p) with bioactivity trends .

Q. What strategies improve regioselectivity during bromophenyl introduction in the chromenone scaffold?

Methodological Answer:

  • Directed Ortho-Metalation : Use a tert-butoxycarbonyl (Boc) directing group at the 7-hydroxy position to guide bromophenyl addition .
  • Microwave Assistance : Reduce reaction time (30 min vs. 6 hrs) and improve yield (85% vs. 60%) using controlled microwave heating .
  • Halogen Exchange : Replace chlorine with bromine via Ullmann coupling if starting from chlorophenyl precursors .

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